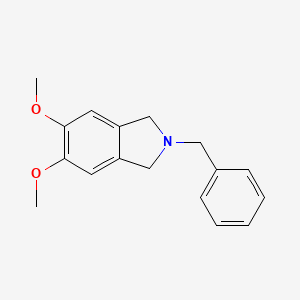
2-Benzyl-5,6-dimethoxyisoindoline
Overview
Description
2-Benzyl-5,6-dimethoxyisoindoline is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-5,6-dimethoxyisoindoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves cyclization or catalytic processes. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been used to promote efficient cycloaddition reactions under mild conditions, achieving yields of ~80% . Optimization strategies include:
- Catalyst Screening : Test ionic liquids or transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of sensitive intermediates.
Table 1 compares yields under different conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [HMIm]BF₄ | DMF | 70 | 82 | |
| Pd/C | Toluene | 100 | 68 |
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methoxy groups) via chemical shifts (δ 3.8–4.2 ppm for OCH₃) .
- HPLC-PDA : Quantifies purity (>97%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₉NO₂: theoretical 269.35 g/mol vs. observed 269.34 g/mol) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzyl vs. alkyl groups) influence the reactivity of isoindoline derivatives in catalytic systems?
- Methodological Answer : Substituent effects are studied via computational and experimental methods:
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack. Benzyl groups enhance steric hindrance, reducing reaction rates by ~15% compared to methyl substituents .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy. For example, bulky substituents decrease activation energy by stabilizing transition states .
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines (e.g., HEK293) with consistent passage numbers and control for solvent effects (DMSO ≤0.1%).
- Impurity Profiling : Compare HPLC traces of batches from different syntheses; trace byproducts (e.g., de-methoxy analogs) may antagonize target receptors .
- Dose-Response Validation : Replicate studies across independent labs to confirm IC₅₀ values (e.g., 5–20 µM for kinase inhibition) .
Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking (AutoDock Vina) : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis. Benzyl groups show stronger π-π stacking with hydrophobic pockets .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with bioactivity .
Q. Methodological Considerations
- Data Contradiction Analysis : Compare reaction parameters (e.g., catalyst loading, purity of starting materials) across studies to identify outliers .
- Safety Protocols : Handle intermediates in fume hoods with nitrile gloves; avoid inhalation of fine powders (refer to SDS guidelines for isoindoline analogs) .
Properties
CAS No. |
114041-14-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-benzyl-5,6-dimethoxy-1,3-dihydroisoindole |
InChI |
InChI=1S/C17H19NO2/c1-19-16-8-14-11-18(10-13-6-4-3-5-7-13)12-15(14)9-17(16)20-2/h3-9H,10-12H2,1-2H3 |
InChI Key |
JCVIFYPKIZMTNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













